molecular formula C10H15N3O4 B8381022 4, 6-Di (1-methylethoxy)-5-nitropyrimidine

4, 6-Di (1-methylethoxy)-5-nitropyrimidine

Cat. No.: B8381022
M. Wt: 241.24 g/mol
InChI Key: NYAHANGMXUPPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4, 6-Di (1-methylethoxy)-5-nitropyrimidine is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

5-nitro-4,6-di(propan-2-yloxy)pyrimidine

InChI

InChI=1S/C10H15N3O4/c1-6(2)16-9-8(13(14)15)10(12-5-11-9)17-7(3)4/h5-7H,1-4H3

InChI Key

NYAHANGMXUPPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=N1)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6.28 g of 4, 6-dihydroxy-5-nitropyrimidine, 6.00 g of 2-propanol, 10.5 g of triphenylphosphine and 80 ml of tetrahydrofuran was added 6.97 g of diethyl azodicarboxylate at room temperature with stirring, and the resultant mixture was stirred for 2 hours, mixed with 10.5 g of triphenylphosphine and 6.97 g of diethyl azodicarboxylate, stirred for 11 hours, again mixed with 10.5 g of triphenylphosphine and 6.97 g of diethyl azodicarboxylate and stirred for further 11 hours. The precipitate was filtered off, and the filtrate was concentrated in vacuo. The residue was mixed with ether, and the insoluble material was filtered off. The filtrate was concentrated in vacuo, and the residue was chromatographed on a silica gel column, eluting with ethyl acetate-n-hexane (1:14) to give 3.13 g of 4, 6-di (1-methylethoxy)-5-nitropyrimidine.
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
6.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Four
Name
diethyl azodicarboxylate
Quantity
6.97 g
Type
reactant
Reaction Step Four
Quantity
10.5 g
Type
reactant
Reaction Step Five
Name
diethyl azodicarboxylate
Quantity
6.97 g
Type
reactant
Reaction Step Five

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